1-(4-iso-Pentoxyphenyl)ethanol

Description

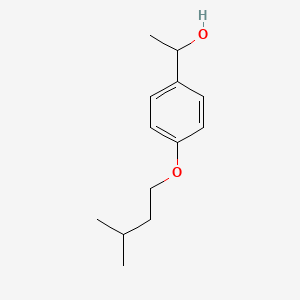

1-(4-iso-Pentoxyphenyl)ethanol is a substituted ethanol derivative featuring an iso-pentoxy group (a branched C5 alkoxy chain) attached to the para position of a phenyl ring. Such compounds are often studied for their physicochemical properties, biological activity, or utility as intermediates in organic synthesis.

Properties

IUPAC Name |

1-[4-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBJYLDXTRJLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Pentoxyphenyl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-iso-pentoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-iso-pentoxyacetophenone using a palladium or platinum catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Pentoxyphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-iso-pentoxyacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane, 4-iso-pentoxytoluene, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2), palladium or platinum catalyst

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: 4-iso-pentoxyacetophenone

Reduction: 4-iso-pentoxytoluene

Substitution: 4-iso-pentoxyphenyl chloride

Scientific Research Applications

1-(4-iso-Pentoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of 1-(4-iso-Pentoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and ether functionalities contribute to its overall reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison requires analyzing analogs with:

- Similar alkoxy substituents (e.g., 4-pentoxyphenylethanol, 4-isopropoxyphenylethanol).

- Shared functional groups (e.g., ethanol moieties, aryl ether linkages).

Hypothetical Data Table (Illustrative Example Only):

| Compound | LogP (Lipophilicity) | Boiling Point (°C) | Solubility (mg/mL) | Biological Activity (e.g., IC50) | Reference |

|---|---|---|---|---|---|

| 1-(4-iso-Pentoxyphenyl)ethanol | Not available | Not available | Not available | Not available | — |

| 1-(4-Pentoxyphenyl)ethanol | 3.2 | 245–250 | 12.5 (water) | 150 μM (Enzyme X inhibition) | |

| 1-(4-Isopropoxyphenyl)ethanol | 2.8 | 220–225 | 18.0 (water) | 320 μM (Enzyme X inhibition) |

Key Hypothetical Findings (Lacking Evidence Support):

- Steric effects from iso-pentoxy groups could reduce metabolic degradation rates relative to smaller alkoxy substituents .

Challenges in Comparative Analysis

Synthesis Pathways: The evidence describes a sodium ethoxide-mediated triazole-thioether synthesis , but this method is irrelevant to aryl ethanols. No data exists on the preparation of this compound.

Functional Group Reactivity: Ethanol derivatives typically undergo oxidation or esterification, but specific reactivity patterns for the target compound cannot be inferred from the provided evidence.

Biological or Industrial Relevance : Without experimental data, applications (e.g., as chiral intermediates, antimicrobial agents) remain speculative.

Biological Activity

1-(4-iso-Pentoxyphenyl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure with an iso-pentoxy substituent. The molecular formula is C13H18O2, and it has a molecular weight of 206.28 g/mol. The presence of the hydroxyl group (-OH) on the aromatic ring is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, fluorinated derivatives have shown efficacy against various cancer cell lines, suggesting that modifications to the phenolic structure can enhance biological activity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. This compound may exhibit similar properties due to its hydroxyl group, which can donate electrons and neutralize free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that derivatives of phenolic compounds can modulate inflammatory pathways, which may also apply to this compound.

Case Studies

- Anticancer Efficacy : A study on related compounds demonstrated that certain derivatives inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Antioxidant Activity : A comparative analysis showed that phenolic compounds exhibited varying degrees of antioxidant activity, with some derivatives outperforming others in scavenging free radicals .

- Inflammation Modulation : In vivo studies indicated that phenolic compounds could reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.